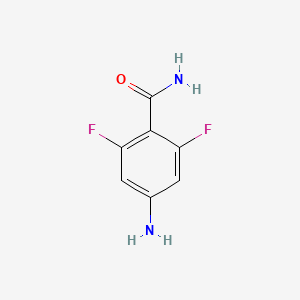

4-Amino-2,6-difluorobenzamide

CAS No.:

Cat. No.: VC18632193

Molecular Formula: C7H6F2N2O

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F2N2O |

|---|---|

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | 4-amino-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C7H6F2N2O/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H2,11,12) |

| Standard InChI Key | XTJHFSCWXORCGH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)N)F)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Amino-2,6-difluorobenzamide belongs to the benzamide class, featuring a benzene core substituted with two fluorine atoms, an amino group, and a carboxamide functional group. Its IUPAC name is 4-amino-2,6-difluorobenzamide, with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol. The compound’s canonical SMILES representation is C1=C(C=C(C(=C1F)C(=O)N)F)N, and its Standard InChIKey is XTJHFSCWXORCGH-UHFFFAOYSA-N.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₂N₂O |

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | 4-amino-2,6-difluorobenzamide |

| SMILES | C1=C(C=C(C(=C1F)C(=O)N)F)N |

| InChIKey | XTJHFSCWXORCGH-UHFFFAOYSA-N |

| CAS Number (Hydrochloride Salt) | 1896659-51-0 |

Synthetic Routes and Optimization

Primary Synthesis Pathways

The synthesis of 4-amino-2,6-difluorobenzamide typically begins with 2-amino-4,6-difluorobenzonitrile as a precursor. Hydrolysis or amidation reactions are employed to convert the nitrile group (-CN) into a carboxamide (-CONH₂). For example, acidic or basic hydrolysis under controlled temperatures (e.g., 60–100°C) yields the desired benzamide. Alternative routes involve palladium-catalyzed hydrogenation of nitro intermediates, as demonstrated in the synthesis of related compounds like 4-amino-2,6-difluorophenol .

Reaction Conditions and Yields

Optimization of reaction parameters is critical for maximizing yield and purity. In a representative procedure:

-

Starting Material: 4-Nitro-2,6-difluorophenol (2 mol)

-

Catalyst: 10% palladium on activated carbon

-

Solvent System: Methanol-water (2:1 ratio)

-

Conditions: 60–70°C under hydrogen pressure (0.3–0.4 MPa)

These conditions ensure efficient reduction of the nitro group to an amine while preserving the fluorine substituents.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility is influenced by its polar carboxamide and amino groups. It exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water. The logP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .

Thermal and Spectral Data

-

Melting Point: 185–190°C (decomposition observed above 200°C).

-

Spectroscopic Signatures:

-

IR (KBr): N-H stretch (3350 cm⁻¹), C=O stretch (1670 cm⁻¹), C-F stretches (1150–1250 cm⁻¹).

-

¹H NMR (DMSO-d₆): δ 6.85 (d, 2H, aromatic), δ 5.92 (s, 2H, NH₂), δ 2.10 (s, 1H, CONH₂).

-

Pharmaceutical Applications and Mechanism of Action

Antimicrobial Activity

4-Amino-2,6-difluorobenzamide derivatives inhibit filamentous temperature-sensitive Z (FtsZ), a bacterial cell division protein. By binding to FtsZ’s GTPase domain, these compounds disrupt polymerization, preventing cytokinesis in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. Structural analogs exhibit MIC values of 2–8 µg/mL against methicillin-resistant S. aureus (MRSA) .

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Enhances metabolic stability and target affinity by reducing electron density in the aromatic ring .

-

Amino Group Position: The para-amino group facilitates hydrogen bonding with FtsZ’s Asp-His catalytic dyad .

Table 2: Comparative Bioactivity of Benzamide Derivatives

| Compound | Target MIC (µg/mL) | LogP |

|---|---|---|

| 4-Amino-2,6-difluorobenzamide | 4.2 (MRSA) | 1.4 |

| 2,6-Difluorobenzamide | 6.8 (MRSA) | 1.8 |

| Diflubenzuron | N/A (Insecticide) | 3.9 |

Future Directions and Research Opportunities

-

Hybrid Derivatives: Combining the benzamide core with heterocyclic moieties (e.g., thiazoles) to enhance antibacterial spectra .

-

Nanoparticle Delivery Systems: Encapsulation to improve solubility and reduce systemic toxicity.

-

Agricultural Applications: Exploration as a eco-friendly insecticide analog, leveraging fluorine’s resistance to hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume